

# LY2183240 in Central Nervous System Research: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

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## Introduction

**LY2183240** has emerged as a significant compound in central nervous system (CNS) research, primarily recognized for its potent inhibitory effects on fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.<sup>[1]</sup> Initially investigated as a putative endocannabinoid transport blocker, further research has elucidated its mechanism as a covalent inhibitor of FAAH, leading to increased levels of the endogenous cannabinoid anandamide in the brain.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> This activity has positioned **LY2183240** as a valuable tool for studying the physiological and behavioral roles of the endocannabinoid system and as a potential therapeutic agent for various neurological conditions.

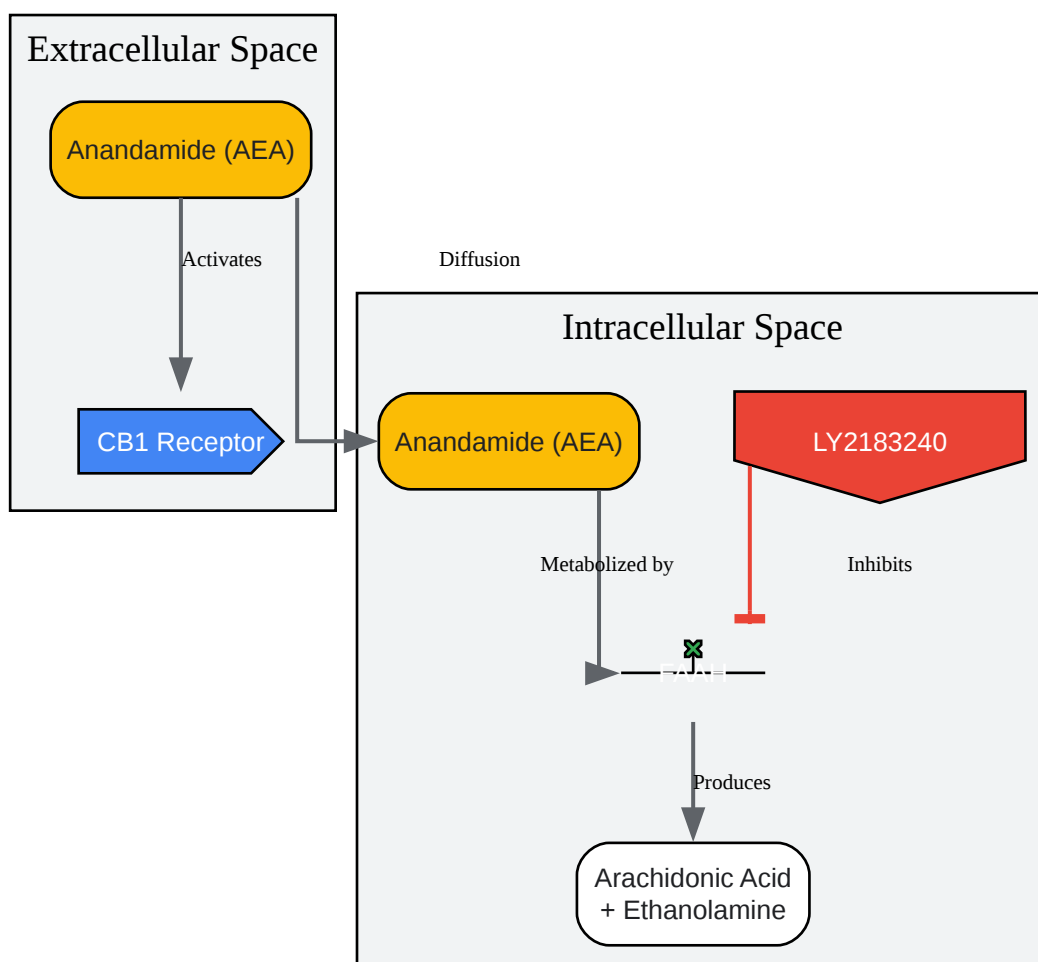
This technical guide provides an in-depth overview of **LY2183240**, focusing on its mechanism of action, its effects within the CNS, and detailed experimental protocols for its use in research settings.

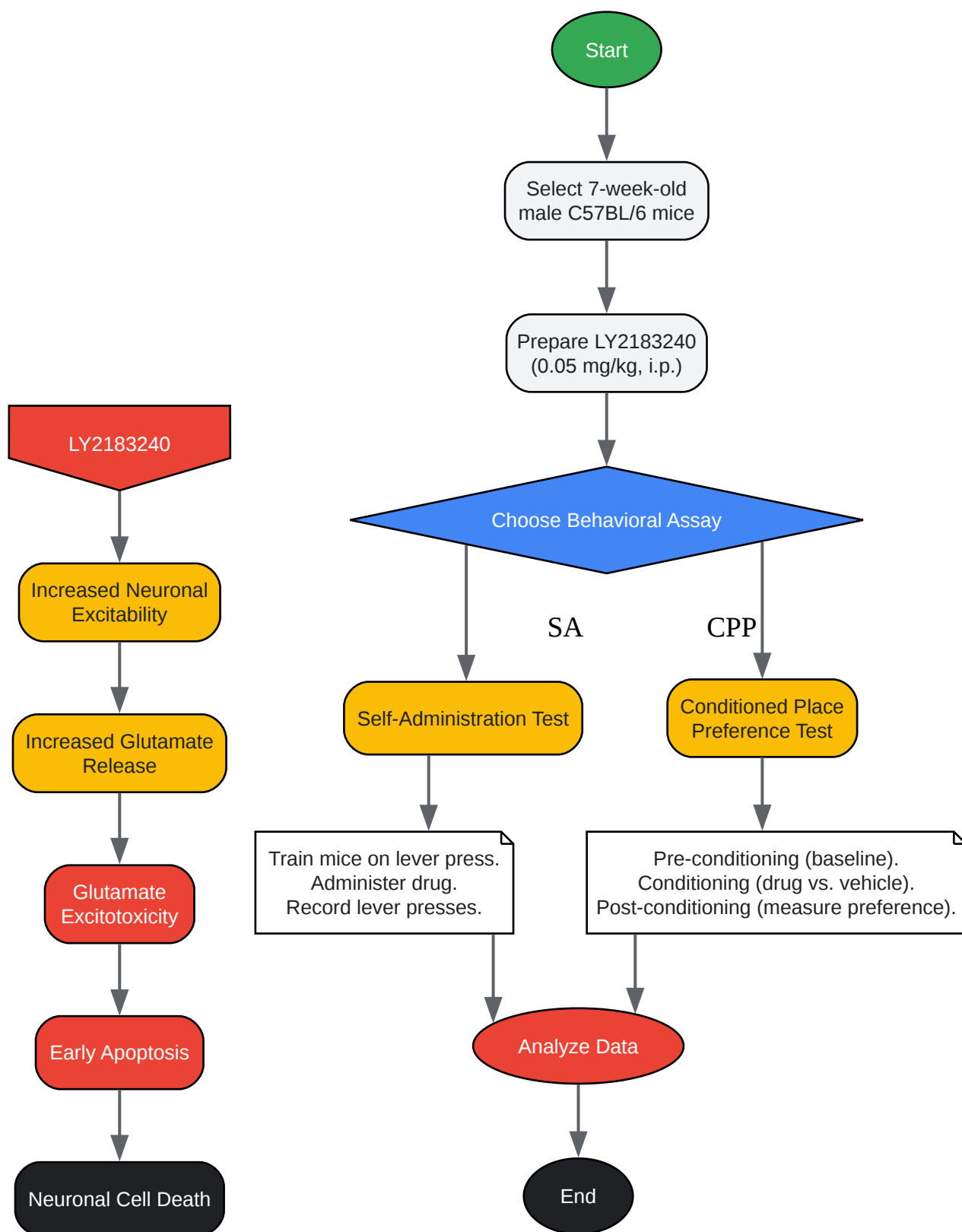
## Core Mechanism of Action: FAAH Inhibition

**LY2183240** acts as a potent, covalent inhibitor of the endocannabinoid-degrading enzyme fatty acid amide hydrolase (FAAH).<sup>[1]</sup> It inactivates FAAH by carbamylating the enzyme's serine nucleophile.<sup>[1]</sup> The inhibition of FAAH by **LY2183240** prevents the breakdown of the endocannabinoid anandamide (N-arachidonylethanolamine or AEA).<sup>[3]</sup> This leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling through

cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the CNS.[2][4]  
The blockade of anandamide uptake observed with **LY2183240** is now understood to be primarily due to the inactivation of FAAH, which serves as a metabolic driving force for the diffusion of anandamide into cells.[1]

It is important to note that while potent, **LY2183240** is not entirely selective for FAAH. Global screens have identified several other brain serine hydrolases that are also inhibited by **LY2183240**, indicating a degree of target promiscuity.[1]





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## References

- 1. The putative endocannabinoid transport blocker LY2183240 is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)